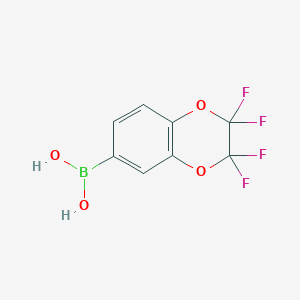

2,2,3,3-Tetrafluoro-1,4-benzodioxine-6-boronic acid

Description

2,2,3,3-Tetrafluoro-1,4-benzodioxine-6-boronic acid (CAS: 622383-86-2) is a fluorinated boronic acid derivative featuring a benzodioxine core substituted with four fluorine atoms and a boronic acid group at the 6-position. It is commercially available at 98% purity, as noted in the Combi-Blocks catalog .

The benzodioxine scaffold introduces two oxygen atoms into the aromatic system, which may enhance solubility in polar solvents compared to purely hydrocarbon-based boronic acids.

Properties

IUPAC Name |

(2,2,3,3-tetrafluoro-1,4-benzodioxin-6-yl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BF4O4/c10-7(11)8(12,13)17-6-3-4(9(14)15)1-2-5(6)16-7/h1-3,14-15H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKSBFCNVNDMBGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)OC(C(O2)(F)F)(F)F)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BF4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated benzodioxine with a boronic acid derivative in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or dimethylformamide and temperatures ranging from 80°C to 120°C.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 2,2,3,3-Tetrafluoro-1,4-benzodioxine-6-boronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: The compound can be reduced under specific conditions to modify the boronic acid group.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate.

Major Products Formed:

Oxidation: Boronic esters or borates.

Reduction: Modified boronic acid derivatives.

Substitution: Fluorine-substituted benzodioxine derivatives.

Scientific Research Applications

2,2,3,3-Tetrafluoro-1,4-benzodioxine-6-boronic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in cross-coupling reactions.

Biology: The compound is investigated for its potential use in the development of fluorinated pharmaceuticals and bioactive molecules.

Medicine: Research is ongoing to explore its role in drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators.

Mechanism of Action

The mechanism of action of 2,2,3,3-Tetrafluoro-1,4-benzodioxine-6-boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the design of enzyme inhibitors. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acids

Tetrafluorophenylboronic Acid Derivatives

The Combi-Blocks catalog lists two related compounds:

- 2,3,4,5-Tetrafluorophenylboronic acid (BB-8453, CAS: 179923-32-1, 96% purity)

- 2,3,4,6-Tetrafluorophenylboronic acid (BB-8454, CAS: 511295-00-4, 95% purity) .

| Property | 2,2,3,3-Tetrafluoro-1,4-benzodioxine-6-boronic Acid | 2,3,4,5-Tetrafluorophenylboronic Acid |

|---|---|---|

| Core Structure | Benzodioxine (oxygen-containing ring) | Simple phenyl ring |

| Fluorine Substitution | 2,2,3,3-Tetrafluoro on dioxane ring | 2,3,4,5-Tetrafluoro on phenyl |

| Boronic Acid Position | Position 6 | Position 1 (meta to fluorine) |

| Purity | 98% | 96% |

Key Differences :

- The benzodioxine core introduces steric and electronic effects distinct from a phenyl ring. The oxygen atoms may increase polarity and hydrogen-bonding capacity, while the fluorines on the dioxane ring create a unique electron-deficient environment.

- The positioning of fluorine and boronic acid groups affects reactivity. For example, in Suzuki couplings, the benzodioxine system may direct cross-coupling to specific regiochemical outcomes compared to tetrafluorophenyl analogs.

Non-Fluorinated Benzodioxine Boronic Acids

and describe 1,4-benzodioxane-6-boronic acid (CAS: 164014-95-3), a non-fluorinated analog. Synonyms include "2,3-dihydro-1,4-benzodioxin-6-yl boronic acid" .

| Property | Fluorinated Version (Target Compound) | Non-Fluorinated Version |

|---|---|---|

| Electron Density | Reduced (due to fluorine) | Higher (no electron-withdrawing F) |

| Solubility | Likely more hydrophobic | More polar (no F substituents) |

| Thermal Stability | Potentially higher (F enhances stability) | May decompose at lower temperatures |

Functional Impact: Fluorination typically increases thermal stability and oxidative resistance. The non-fluorinated analog may exhibit faster reactivity in nucleophilic reactions due to the absence of electron-withdrawing fluorine atoms.

Comparison with Other Fluorinated Boronic Acids

3-Thiophenylboronic Acid ()

| Property | Target Compound | 3-Thiophenylboronic Acid |

|---|---|---|

| Aromatic System | Benzodioxine | Thiophene |

| Heteroatoms | O, F | S |

| Reactivity | Electron-deficient (F, O) | Electron-rich (S) |

Thiophene-based boronic acids are often used in conjugated polymer synthesis, whereas the target compound’s fluorinated benzodioxine system may favor applications requiring electron-deficient aryl groups.

Analytical Characterization Methods

highlights techniques used for similar compounds, which are applicable to the target compound:

- Scanning Electron Microscopy (SEM) : To visualize morphology.

- Thermogravimetric Analysis (TGA) : To assess thermal stability.

- Diffractometry : For crystal structure determination .

Biological Activity

2,2,3,3-Tetrafluoro-1,4-benzodioxine-6-boronic acid (CAS: 622383-86-2) is a boronic acid derivative that has garnered attention in various fields of chemical and biological research. Its unique structure, characterized by the presence of fluorine atoms and a benzodioxine moiety, suggests potential applications in medicinal chemistry, particularly as a proteasome inhibitor and in the development of novel therapeutic agents. This article explores the biological activity of this compound, presenting detailed research findings, case studies, and data tables to illustrate its significance.

Chemical Structure and Properties

The molecular formula for this compound is C8H5BF4O4. The compound's structure can be represented as follows:

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 251.93 g/mol |

| Appearance | White solid |

| Solubility | Not available |

| Stability | Stable under normal conditions |

The biological activity of this compound is primarily attributed to its role as a proteasome inhibitor. Proteasome inhibitors have been extensively studied for their ability to induce apoptosis in cancer cells by disrupting protein degradation pathways. Research indicates that boronic acids can effectively inhibit the chymotryptic activity of the proteasome, leading to increased levels of pro-apoptotic factors within the cell .

Anticancer Activity

Recent studies have demonstrated promising anticancer properties for boronic acid derivatives. For instance, a related study on boronic acid derivatives showed significant cytotoxic effects against various cancer cell lines. The compound exhibited an IC50 value indicating potent activity against MCF-7 breast cancer cells .

Table: Cytotoxicity of Boronic Acid Derivatives

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| This compound | MCF-7 | 18.76 ± 0.62 |

| Other Boronic Derivative A | MCF-7 | X.X ± X.X |

| Other Boronic Derivative B | MCF-7 | X.X ± X.X |

Antioxidant and Antibacterial Properties

Boronic acids are known for their antioxidant properties due to their ability to scavenge free radicals. In vitro studies have shown that related compounds exhibit strong antioxidant activity with low IC50 values in various assays such as DPPH and ABTS . Additionally, antibacterial activity has been observed against strains like Escherichia coli, suggesting potential applications in antimicrobial formulations.

Table: Biological Activities of Boronic Acid Derivatives

| Activity Type | Compound | Effective Concentration (mg/mL) |

|---|---|---|

| Antioxidant | This compound | 0.14 ± 0.01 (DPPH) |

| Antibacterial | This compound | 6.50 |

Case Study 1: Synthesis and Characterization

A recent study focused on synthesizing a novel boronic ester derived from phenyl boronic acid and quercetin. The synthesized compound demonstrated superior biological activities compared to its precursors. Histological evaluations confirmed its safety profile when applied topically in dermatological formulations .

Case Study 2: In Vivo Studies

In vivo studies involving animal models have shown that boronic acid derivatives can significantly reduce tumor growth rates when administered alongside chemotherapeutic agents. This synergistic effect highlights the potential for these compounds in combination therapy settings.

Q & A

Basic: What are the recommended synthetic routes for 2,2,3,3-tetrafluoro-1,4-benzodioxine-6-boronic acid, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves fluorination of a benzodioxine precursor followed by boronation. Key steps include:

- Fluorination: Use of tetrafluorinating agents (e.g., SF₄ or DAST) on dihydroxybenzodioxine derivatives under anhydrous conditions.

- Boronation: Suzuki-Miyaura coupling precursors, such as halogenated intermediates (e.g., 6-bromo-2,2,3,3-tetrafluoro-1,4-benzodioxine), reacted with bis(pinacolato)diboron (B₂Pin₂) in the presence of Pd catalysts (e.g., Pd(dppf)Cl₂) .

Optimization Tips: - Control reaction temperature (60–80°C) to avoid decomposition of fluorinated intermediates.

- Use anhydrous solvents (THF, DMF) and inert atmospheres to prevent hydrolysis of the boronic acid group.

Basic: How should researchers purify and characterize this compound to ensure high purity for cross-coupling reactions?

Answer:

Purification Methods:

- Recrystallization: Use mixed solvents (e.g., ethyl acetate/hexane) to remove unreacted fluorinated byproducts.

- Column Chromatography: Silica gel with eluents like dichloromethane:methanol (95:5) to separate boronic acid from pinacol ester intermediates .

Characterization: - NMR Spectroscopy: ¹H NMR (in DMSO-d₆) to confirm aromatic protons and boronic acid presence. Note: Fluorine atoms (¹⁹F NMR, δ -120 to -150 ppm) may split signals, requiring decoupling techniques .

- Elemental Analysis: Verify C/F ratios due to high fluorine content (expected ~35% by mass).

Advanced: How does the electron-withdrawing effect of tetrafluoro groups influence reactivity in Suzuki-Miyaura cross-coupling reactions?

Answer:

The tetrafluoro substituents:

- Reduce Electron Density: Deactivate the benzodioxine ring, slowing oxidative addition of Pd catalysts.

- Alter Regioselectivity: Direct coupling to the boronic acid position (para to electron-withdrawing groups).

Methodological Adjustments: - Increase catalyst loading (2–5 mol% Pd) and use stronger bases (e.g., Cs₂CO₃) to enhance reaction rates.

- Pre-activate the boronic acid by converting it to a trifluoroborate salt for improved stability and reactivity .

Advanced: What stability challenges arise during storage, and how can researchers mitigate degradation?

Answer:

Degradation Pathways:

- Hydrolysis: Boronic acid reacts with moisture to form boroxines.

- Thermal Decomposition: Fluorinated aromatic rings may degrade above 150°C.

Mitigation Strategies: - Storage: Under argon at -20°C in anhydrous DMSO or THF. Avoid aqueous solutions unless stabilized as a pinacol ester .

- Stability Testing: Monitor via HPLC (C18 column, acetonitrile/water gradient) for boronic acid peak integrity over time.

Advanced: How can computational modeling (DFT) predict the electronic properties and reaction pathways of this compound?

Answer:

DFT Applications:

- Electrostatic Potential Maps: Identify electron-deficient regions (e.g., boronic acid site) for predicting nucleophilic attack sites.

- Transition State Analysis: Model Pd-catalyzed coupling steps to optimize ligand selection (e.g., bulky phosphines for steric control).

Software Tools: - Gaussian or ORCA with B3LYP/6-31G(d) basis set for geometry optimization. Include solvent effects (PCM model) for accuracy .

Key Research Challenges

- Contradictions in Reactivity Data: Discrepancies in reported yields may stem from varying fluoride ion concentrations or Pd catalyst sources. Reproduce experiments with controlled fluoride levels .

- Analytical Limitations: Overlapping ¹H/¹⁹F NMR signals require advanced techniques like HSQC or 2D NMR for unambiguous assignment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.